molecular formula C9H8N2O3 B5586654 4-Oxo-4-(3-pyridylamino)but-2-enoic acid CAS No. 42574-72-1

4-Oxo-4-(3-pyridylamino)but-2-enoic acid

Cat. No.: B5586654
CAS No.: 42574-72-1
M. Wt: 192.17 g/mol
InChI Key: DVKSJLWFAOFXDM-ONEGZZNKSA-N
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Description

4-Oxo-4-(3-pyridylamino)but-2-enoic acid is a specialized organic compound with the molecular formula C9H8N2O3 . This molecule features a conjugated system with a central but-2-enoic acid backbone, substituted with a 4-oxo group and a 3-pyridinylamino moiety at the 4-position. Compounds based on the 4-oxobut-2-enoic acid (also known as maleamic acid) scaffold are versatile intermediates in medicinal and synthetic chemistry . Research into structurally similar 4-oxo-2-(thienylamino)but-2-enoic acids has demonstrated significant antibacterial properties against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that this compound may hold promise for similar antimicrobial investigations. Furthermore, the presence of the pyridine ring, a common pharmacophore, can be leveraged to explore a wide range of biological activities and is often used in the synthesis of more complex molecules for drug discovery . The compound's structure offers multiple sites for chemical modification, making it a valuable building block for creating libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-4-oxo-4-(pyridin-3-ylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-8(3-4-9(13)14)11-7-2-1-5-10-6-7/h1-6H,(H,11,12)(H,13,14)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKSJLWFAOFXDM-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42574-72-1
Record name NSC209948
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209948
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies and Chemoenzymatic Approaches for 4 Oxo 4 3 Pyridylamino but 2 Enoic Acid

Retrosynthetic Disconnection Analysis of 4-Oxo-4-(3-pyridylamino)but-2-enoic acid

A retrosynthetic analysis of the target molecule reveals two primary disconnection points that inform the most logical synthetic strategies.

Amide Bond Disconnection (C-N bond): The most apparent disconnection is at the amide bond. This cleavage separates the molecule into two readily available or easily synthesizable precursors: 3-aminopyridine (B143674) and a four-carbon dicarboxylic acid derivative, such as maleic anhydride (B1165640) or maleic acid. This approach focuses on forming the amide bond as the key step.

Butenoic Acid Moiety Disconnection (C-C bond): An alternative disconnection can be made within the but-2-enoic acid backbone, specifically between the C3 and C4 carbons. This strategy involves an aldol-type condensation. This disconnection leads to a pyridyl methyl ketone, specifically 3-acetylpyridine (B27631), and a two-carbon glyoxylic acid derivative. This pathway builds the carbon skeleton first, followed by the introduction of the necessary functional groups.

These two distinct retrosynthetic pathways pave the way for the diverse synthetic methods detailed below.

Classical Amide Bond Formation Strategies for this compound Synthesis

Conventional methods for synthesizing this compound focus on the formation of the central amide linkage between 3-aminopyridine and a suitable C4 dicarbonyl precursor.

Carbodiimide-mediated coupling is a cornerstone of amide bond synthesis, prized for its mild conditions and broad functional group tolerance. nih.gov In this approach, a carboxylic acid is activated by a carbodiimide (B86325) reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate is then susceptible to nucleophilic attack by an amine, in this case, 3-aminopyridine, to yield the desired amide product, this compound. wikipedia.org

The reaction between maleic acid and 3-aminopyridine would proceed via this activated intermediate. To enhance reaction rates and minimize side reactions like racemization (if chiral centers were present) or the formation of stable N-acylurea byproducts, additives are often employed. uni-kiel.debachem.com Common additives include 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). bachem.compeptide.com

Table 1: Common Carbodiimide Reagents and Additives

Reagent/Additive Acronym Key Features Byproduct Solubility of Byproduct
N,N'-Dicyclohexylcarbodiimide DCC Inexpensive, high-yielding in solution phase. wikipedia.orguni-kiel.de Dicyclohexylurea (DCU) Insoluble in most organic solvents. peptide.com
N,N'-Diisopropylcarbodiimide DIC Used in solid-phase synthesis; byproduct is more soluble. peptide.com Diisopropylurea (DIU) Soluble in most organic solvents. peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Water-soluble reagent and byproduct, ideal for aqueous reactions and easy workup. peptide.com Water-soluble urea (B33335) derivative Water-soluble. peptide.com
1-Hydroxybenzotriazole HOBt Effective at reducing side reactions and increasing reaction speed. bachem.compeptide.com - -

A more direct and highly established method involves the reaction of an amine with a carboxylic acid anhydride or an acyl chloride. wikipedia.org

The reaction between 3-aminopyridine and maleic anhydride is a straightforward approach to synthesize the target compound, known as an amic acid. This reaction typically occurs readily upon mixing the reactants, often in a suitable solvent like acetone (B3395972) or dichloromethane, without the need for a catalyst. The nucleophilic amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the ring and formation of the amide and carboxylic acid functionalities in a single step. This method is highly atom-economical. Studies on similar systems, such as the synthesis of (Z)-4-oxo-4-(arylamino)but-2-enoic acids, utilize this direct reaction with maleic anhydride. nih.gov

Alternatively, one could employ an acyl chloride. Maleic acid can be converted to maleoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.orglibretexts.org The resulting di-acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with 3-aminopyridine. This reaction is often performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct that is formed. wikipedia.org

Advanced Catalytic Approaches to Construct the But-2-enoic Acid Moiety

Advanced methods focus on constructing the C4 carbon backbone of the but-2-enoic acid scaffold, often leveraging catalysis to improve efficiency and yield.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. The aldol (B89426) condensation between a methyl ketone and glyoxylic acid provides a direct route to 4-oxo-2-butenoic acid structures. rsc.orgsemanticscholar.org For the synthesis of this compound, the precursor would be formed by the condensation of 3-acetylpyridine with glyoxylic acid.

Research has shown that these microwave-assisted condensations are highly effective, providing the desired products in moderate to excellent yields. rsc.orgrsc.org The choice of catalyst is crucial and depends on the nature of the ketone substrate. For aryl and heteroaryl methyl ketones, such as 3-acetylpyridine, an acid catalyst like p-toluenesulfonic acid (tosic acid) is most effective. rsc.orgsemanticscholar.orgrsc.org The reaction proceeds by protonation of the ketone, facilitating the formation of an enol, which then attacks the glyoxylic acid. Subsequent dehydration under the reaction conditions yields the α,β-unsaturated system. This method is valued for its operational simplicity and compatibility with a range of substrates. rsc.orgsemanticscholar.org

Table 2: Representative Conditions for Microwave-Assisted Aldol Condensation

Ketone Substrate Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
4-Methoxyacetophenone Tosic Acid Toluene 150 1 70 researchgate.net
4-Cyanoacetophenone Tosic Acid Toluene 150 1 45 researchgate.net

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. byjus.com This reaction can be adapted to synthesize 4-oxo-4-arylbut-2-enoic acids by using maleic anhydride as the acylating agent in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). semanticscholar.orgrsc.orgorganic-chemistry.org The reaction proceeds via the formation of a highly electrophilic acylium ion, which then attacks the aromatic ring. byjus.com

This strategy is generally most effective for electron-rich aromatic and heteroaromatic compounds. semanticscholar.orgresearchgate.net The pyridine ring, being electron-deficient due to the electronegative nitrogen atom, is generally deactivated towards electrophilic aromatic substitution and is therefore a poor substrate for classical Friedel-Crafts reactions. The reaction often fails or requires harsh conditions that can lead to low yields or complex product mixtures. However, the principle remains a key strategy for preparing a wide range of analogous 4-oxo-4-arylbut-2-enoic acids from more reactive aromatic starting materials like benzene (B151609), toluene, or anisole. rsc.orgresearchgate.net

Table 3: Examples of Friedel-Crafts Acylation with Maleic Anhydride

Aromatic Substrate Catalyst Conditions Product Reference
Benzene AlCl₃ CS₂ solvent 4-Oxo-4-phenylbut-2-enoic acid researchgate.net
Veratrole AlCl₃ Dichloroethane 4-(3,4-Dimethoxyphenyl)-4-oxobut-2-enoic acid rsc.org

Olefin Metathesis and Cross-Coupling Reactions

While the most direct synthesis of this compound involves the reaction of 3-aminopyridine with maleic anhydride, advanced catalytic methods like olefin metathesis and cross-coupling reactions represent powerful, albeit less direct, potential strategies for constructing the core butenoic acid framework or its precursors.

Olefin Metathesis: This class of reactions enables the cleavage and reformation of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes. A hypothetical cross-metathesis approach could involve reacting an N-protected 3-pyridyl acrylamide (B121943) with a suitable C3-building block, like methyl acrylate, to form the but-2-enoate backbone. The reaction's utility lies in its functional group tolerance, though its application here would require a multi-step sequence, including protection and deprotection steps, making it less atom-economical than direct methods.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are fundamental in C-C and C-N bond formation. nih.gov A plausible, though indirect, route could involve a Heck-type reaction between a halo-substituted pyridine derivative and a butenoic acid ester, followed by amination. More directly, conditions for palladium-catalyzed C-N coupling could potentially be developed to link 3-aminopyridine with a pre-formed 4-halobut-2-enoic acid derivative. nih.gov However, the simpler and more established method remains the direct acylation of 3-aminopyridine.

Stereoselective Synthesis of (E)- and (Z)-Isomers of this compound

The geometry of the double bond in this compound is critical, as the (E)- and (Z)-isomers can exhibit different physical properties and biological activities. Their synthesis requires distinct strategies to control the olefin geometry.

The synthesis of the (Z)-isomer, also known as (Z)-4-oxo-4-(3-pyridylamino)but-2-enoic acid or the maleamic acid derivative, is straightforward. It is typically achieved by reacting 3-aminopyridine with maleic anhydride. zbaqchem.commdpi.com The cis-geometry of the double bond in maleic anhydride is retained during the nucleophilic ring-opening by the amine, leading selectively to the (Z)-isomer. mdpi.com The reaction is often exothermic and can be performed in various solvents or even in the solid state. mdpi.comniscpr.res.in

The synthesis of the (E)-isomer, the fumaranilic acid analogue, is more challenging as it requires starting from a precursor with the correct trans-geometry or inducing isomerization. figshare.comtandfonline.com Direct synthesis can be achieved through methods like the Wittig reaction between a pyridyl-substituted glyoxal (B1671930) and a phosphorus ylide, or via aldol-type condensation reactions using glyoxylic acid. nih.govjocpr.com An alternative approach is the isomerization of the more readily accessible (Z)-isomer to the thermodynamically more stable (E)-isomer, which can sometimes be accomplished under acidic conditions or via photochemical methods. tandfonline.com

Table 1: Synthetic Strategies for (E)- and (Z)-Isomer Control

IsomerSynthetic StrategyStarting MaterialsKey Features
(Z) Nucleophilic Ring-Opening3-Aminopyridine, Maleic AnhydrideRetains cis-geometry of the anhydride; generally high-yielding and selective. mdpi.com
(E) Wittig ReactionPyridyl-substituted glyoxal, Phosphorus ylideEstablishes the trans-double bond directly. jocpr.com
(E) Isomerization(Z)-4-Oxo-4-(3-pyridylamino)but-2-enoic acidConversion of the kinetic (Z)-product to the thermodynamic (E)-product, often requiring acid catalysis. tandfonline.com

When a mixture of (E)- and (Z)-isomers is present, their separation is essential. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for separating geometric isomers. researchgate.netnih.gov The use of specialized stationary phases, such as silica (B1680970) impregnated with silver nitrate, can enhance separation by exploiting differential π-complexation of the isomers with silver ions. researchgate.net Preparative chromatography can be used for isolation on a larger scale. researchgate.net Selective crystallization is another potential method, relying on differences in solubility and crystal packing between the two isomers. researchgate.net

Characterization and confirmation of the olefin geometry are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The key distinguishing feature in the ¹H-NMR spectrum is the coupling constant (J) between the two vinyl protons. The (E)-isomer typically exhibits a larger coupling constant (J ≈ 15-18 Hz) compared to the (Z)-isomer (J ≈ 11-13 Hz). Further structural confirmation can be obtained from IR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction if suitable crystals can be grown. mdpi.comniscpr.res.in

Green Chemistry Principles and Sustainable Synthetic Routes

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact. The most direct synthesis, reacting 3-aminopyridine with maleic anhydride, is highly atom-economical. This efficiency can be further enhanced by adopting sustainable practices.

Solvent-Free Synthesis : Performing the reaction in the solid state by grinding the reactants together can eliminate the need for solvents, reducing waste and simplifying workup. niscpr.res.in

Greener Solvents : If a solvent is necessary, replacing hazardous options like chloroform (B151607) or dimethylformamide with greener alternatives such as cyclopentyl methyl ether (CPME) or water is preferable. nih.gov

Catalytic Approaches : While the reaction between an anhydride and an amine does not typically require a catalyst, related direct amidations between carboxylic acids and amines benefit from green catalysts. Boric acid has been shown to be an effective, inexpensive, and low-toxicity catalyst for such transformations, proceeding via an in-situ-generated mixed anhydride intermediate. sciepub.comresearchgate.netsciepub.com

Biocatalysis : Enzymes offer a highly sustainable route for amide bond formation under mild conditions. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the direct amidation of carboxylic acids and amines, presenting a promising, albeit less direct, avenue for the synthesis of the target compound or its analogues. nih.gov

Process Optimization and Scalability Considerations for this compound

Transitioning the synthesis of this compound from the laboratory to an industrial scale requires careful process optimization and consideration of safety and economic factors. The direct reaction of 3-aminopyridine and maleic anhydride is the most likely candidate for scale-up.

Key parameters for optimization include:

Temperature Control : The reaction is often exothermic. mdpi.com On a large scale, efficient heat management is crucial to prevent runaway reactions and the formation of byproducts.

Reaction Time and Concentration : Optimizing reaction time and reactant concentration is necessary to maximize throughput and yield while minimizing energy consumption.

Purity and Work-up : The choice of solvent can influence the purity of the precipitated product and the ease of its isolation. A process where the product crystallizes directly from the reaction mixture in high purity is ideal for large-scale manufacturing as it simplifies purification, avoiding costly chromatographic methods. ucl.ac.uk

Reagent Selection and Cost : For industrial applications, the cost and stability of reagents are paramount. The use of inexpensive and stable starting materials like maleic anhydride and 3-aminopyridine makes the primary synthetic route economically viable. ucl.ac.uk

Chemical Reactivity and Derivatization of 4 Oxo 4 3 Pyridylamino but 2 Enoic Acid

Reactivity of the α,β-Unsaturated Carbonyl System

The conjugated system consisting of a double bond and a carbonyl group is a prominent feature of the molecule, rendering it susceptible to various addition reactions.

Michael Addition Reactions with Nucleophiles

The α,β-unsaturated carbonyl moiety in 4-oxo-4-(3-pyridylamino)but-2-enoic acid is an excellent Michael acceptor. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and prone to attack by a wide range of nucleophiles. This 1,4-conjugate addition, known as the Michael addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction.

Various nucleophiles, including amines, thiols, and carbanions, can participate in Michael additions with related 4-oxo-but-2-enoic acid derivatives. For instance, the reaction of 4-oxo-4-phenyl-2-butenoic acid derivatives with nucleophiles is a well-established method for the synthesis of more complex structures. It is anticipated that this compound would react similarly. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate, which is subsequently protonated to yield the final product.

Research on analogous compounds, such as (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives, has shown their utility in synthesizing molecules with potential biological activity. nih.gov The addition of nucleophiles to these systems is a key step in their derivatization. science.gov While specific studies on this compound are limited, the reactivity of similar structures suggests a high potential for Michael addition reactions.

Table 1: Examples of Nucleophiles for Michael Addition to α,β-Unsaturated Carbonyl Systems

Nucleophile TypeExampleExpected Product Type
Nitrogen NucleophilesAmines (e.g., piperidine), Hydrazinesβ-Amino acid derivatives
Sulfur NucleophilesThiols (e.g., thiophenol)β-Thioether derivatives
Carbon NucleophilesGrignard reagents, Organolithium compounds, Enolatesγ-Keto acid derivatives with extended carbon chains
Oxygen NucleophilesAlcohols, Phenolsβ-Alkoxy or β-Aryloxy acid derivatives

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in the α,β-unsaturated system can also participate in cycloaddition reactions, most notably the Diels-Alder reaction. In this [4+2] cycloaddition, the enone system can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The stereochemistry of the substituents on the dienophile is retained in the product, making this a stereospecific reaction. masterorganicchemistry.com

While the double bond is somewhat electron-deficient due to the adjacent carbonyl group, its reactivity in Diels-Alder reactions can be influenced by the electronic nature of the substituents. The pyridine (B92270) ring, particularly when protonated or coordinated to a Lewis acid, can further enhance the electrophilicity of the dienophile. Oxo-Diels-Alder reactions, where an aldehyde or ketone acts as the dienophile, are also a related and important class of reactions for the formation of dihydropyran rings. wikipedia.org

Furthermore, the pyridine ring itself can potentially participate in aza-Diels-Alder reactions, where it acts as the diene component, reacting with a dienophile to form a bicyclic system. However, the reactivity in this mode would be influenced by the substitution pattern and reaction conditions.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is another key site for chemical modification, allowing for the formation of various derivatives and further structural elaboration.

Esterification and Amidation Reactions

The carboxylic acid functionality of this compound can be readily converted into esters and amides through standard condensation reactions. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent to form an activated intermediate that is more susceptible to nucleophilic attack. A variety of amides can be synthesized from related 4-oxo-4-(arylamino)but-2-enoic acids. nih.gov For example, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene. researchgate.net

Table 2: Common Reagents for Esterification and Amidation

ReactionReagentsProduct
EsterificationAlcohol (R-OH), Acid catalyst (e.g., H₂SO₄)Ester (R-O-C(=O)-)
AmidationAmine (R-NH₂), Coupling agent (e.g., DCC, EDC)Amide (R-NH-C(=O)-)

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). This transformation would yield the corresponding 4-(3-pyridylamino)-4-oxobut-2-en-1-ol. It is important to note that such strong reducing agents can also potentially reduce the ketone and the double bond of the α,β-unsaturated system. Selective reduction of the carboxylic acid in the presence of these other functionalities would require careful selection of reagents and reaction conditions.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is another possible transformation. For β-keto acids, decarboxylation can often be achieved by heating. While this compound is a γ-keto acid, decarboxylation might be induced under certain conditions, potentially leading to the formation of 1-(3-pyridylamino)prop-2-en-1-one. The ease of decarboxylation would depend on the stability of the resulting carbanion intermediate. researchgate.net

Chemical Modifications of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, allowing for a range of chemical modifications.

The pyridine nitrogen can be alkylated using alkyl halides to form the corresponding pyridinium (B92312) salt. This modification would introduce a positive charge on the nitrogen atom, significantly altering the electronic properties of the pyridine ring and the entire molecule. Such pyridinium salts are often more reactive towards nucleophilic attack on the pyridine ring. A practical and regioselective C-4 alkylation of pyridines has been developed using a blocking group derived from maleic acid. chemistryviews.org

Furthermore, the pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide exhibits different reactivity compared to the parent pyridine. The N-oxide group can activate the pyridine ring towards both electrophilic and nucleophilic substitution, often with altered regioselectivity.

N-Oxidation and Quaternization Reactions

The pyridine nitrogen atom in this compound is susceptible to reactions typical of heterocyclic amines, namely N-oxidation and quaternization.

N-Oxidation: The lone pair of electrons on the pyridine nitrogen can be oxidized to form a pyridine N-oxide. This transformation is commonly achieved using various oxidizing agents. For instance, the oxidation of 3-substituted pyridines can be accomplished with reagents such as meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in glacial acetic acid, or Caro's acid (peroxomonosulfuric acid). arkat-usa.orgresearchgate.net The use of Caro's acid is particularly noteworthy as the reaction can be conducted over a wide pH range, including neutral or basic conditions, which can be advantageous for substrates sensitive to strong acids. arkat-usa.org The N-oxidation of the pyridine ring can significantly alter the electronic properties of the molecule, influencing its biological activity and further reactivity.

Quaternization: The pyridine nitrogen can also act as a nucleophile, reacting with alkylating agents to form quaternary ammonium (B1175870) salts. The quaternization reaction is influenced by the nature of the alkylating agent, the solvent, and the steric and electronic properties of the pyridine derivative. mostwiedzy.plresearchgate.net For example, reactions with alkyl halides or sulfonates (e.g., tosylates, mesylates) can lead to the formation of the corresponding N-alkylpyridinium salts. mostwiedzy.pl The efficiency of such reactions can be affected by the basicity and steric hindrance of the nitrogen atom. mostwiedzy.pl These quaternization reactions are valuable for modifying the solubility and biological properties of the parent compound.

Coordination Chemistry with Metal Centers

This compound possesses multiple potential coordination sites, making it an interesting ligand for the formation of metal complexes. The primary coordination sites include the nitrogen atom of the pyridine ring, the oxygen atoms of the carboxylate group, and potentially the oxygen atom of the amide carbonyl.

The pyridyl nitrogen, with its available lone pair, is a well-established coordination site for a wide range of transition metals. wikipedia.orgacs.org The carboxylate group can coordinate to metal ions in several modes, including monodentate, bidentate chelating, or bidentate bridging fashions. researchgate.netresearchgate.net Studies on analogous compounds, such as (Z)-4-oxo-4-(phenylamino)but-2-enoic acid and 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid, have shown that their lanthanide and transition metal complexes primarily involve coordination through the carboxylate group, which acts as a bidentate ligand. researchgate.net In these cases, the amide carbonyl and amino nitrogen did not participate in coordination. researchgate.net

However, the presence of the pyridyl nitrogen in this compound introduces an additional coordination site. Pyridyl-containing ligands are known to form stable complexes with various metal ions, and the coordination mode can be influenced by steric and electronic factors. nih.govacs.org The combination of the pyridyl and carboxylate functionalities could allow the molecule to act as a versatile ligand, potentially forming mononuclear or polynuclear complexes with diverse structural geometries. For instance, a study on (E)-4-oxo-4-(thiazol-2-ylamino)but-2-enoic acid complexes with Co(II), Ni(II), Cu(II), Zn(II), and Bi(III) ions revealed different coordination geometries, including tetrahedral and octahedral arrangements. researchgate.net

Potential Coordination SitePossible Coordination Modes
Pyridyl NitrogenMonodentate
Carboxylate OxygenMonodentate, Bidentate (chelating or bridging)
Amide OxygenMonodentate (less common)

Amide Bond Stability and Hydrolysis Studies

The stability of the amide bond in this compound, a derivative of maleamic acid, is highly dependent on pH. Maleamic acids are known for their susceptibility to hydrolysis, particularly under acidic conditions. rsc.orgresearchgate.net This reactivity is attributed to the intramolecular catalysis by the adjacent carboxylic acid group.

The hydrolysis mechanism involves the intramolecular formation of a cyclic anhydride (B1165640) intermediate. researchgate.netnih.gov The rate of this hydrolysis is significantly influenced by the pH of the medium. For instance, maleamic acid derivatives are relatively stable at neutral pH but undergo hydrolysis in weakly acidic environments. researchgate.netresearchgate.net The hydrolysis rate is also affected by the substituents on the double bond and the amide nitrogen. rsc.org

Kinetic studies on the hydrolysis of N-substituted amides have shown that the reaction can proceed through different mechanisms depending on the reaction conditions and the structure of the amide. psu.edursc.org For example, the acid-catalyzed hydrolysis of N-methyl-N-nitrobenzamides can switch from a non-catalyzed pathway to an acid-catalyzed one as the acidity of the medium increases. rsc.org In the context of this compound, the protonation of the pyridine ring under acidic conditions could further influence the rate of amide bond cleavage.

Interestingly, the formation of the amide bond in maleamic acids can also be reversible in non-aqueous solvents, establishing an equilibrium between the maleamic acid, the corresponding amine, and maleic anhydride. nih.gov This equilibrium is responsive to external stimuli such as the addition of a Brønsted acid or base. nih.gov

Heterocyclic Annulation Reactions and Ring Closure Strategies

The structure of this compound serves as a versatile precursor for the synthesis of various heterocyclic systems through annulation and ring closure reactions. The presence of the α,β-unsaturated carbonyl system and the amide functionality allows for intramolecular cyclization reactions, often promoted by dehydrating agents.

One common cyclization pathway for 4-oxo-4-(arylamino)but-2-enoic acids involves the formation of furanone derivatives. For example, treatment of related 2-amino-4-oxo-but-2-enoic acids with acetic anhydride can lead to the formation of 3-imino-3H-furan-2-ones. researchgate.net Similarly, substituted 2-(hydrazono)-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of propionic anhydride to yield N'-(2-oxofuran-3(2H)-ylidene)carbohydrazides. urfu.ru

The general synthetic route for N-substituted maleimides involves the cyclization of the corresponding maleamic acid derivatives, typically using acetic anhydride and a catalyst like sodium acetate. annalsofrscb.rojocpr.com This suggests that this compound could be readily converted to the corresponding N-(3-pyridyl)maleimide under appropriate conditions.

Furthermore, the reactive nature of the butenoic acid backbone allows for its use in building more complex heterocyclic structures. Derivatives of 4-oxo-but-2-enoic acid have been utilized in Michael addition reactions followed by cyclization to generate a variety of heterocyclic compounds. ekb.eg

Design and Synthesis of Analogs and Conjugates of this compound

The synthesis of this compound and its analogs generally follows a straightforward and well-established procedure. The most common method involves the reaction of maleic anhydride with the corresponding amine, in this case, 3-aminopyridine (B143674). tandfonline.com This reaction leads to the opening of the anhydride ring to form the (Z)-isomer of the maleamic acid derivative. tandfonline.com

The general synthetic scheme is as follows: Maleic Anhydride + 3-Aminopyridine → (Z)-4-Oxo-4-(3-pyridylamino)but-2-enoic acid

This synthetic approach is highly versatile and has been employed to create a large library of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives by varying the substituted aniline (B41778) used in the reaction. tandfonline.comnih.gov

The design of analogs can be aimed at modulating the physicochemical and biological properties of the parent compound. Modifications can be introduced at several positions:

Substitution on the Pyridine Ring: Introducing substituents on the pyridine ring can alter the electronic properties, basicity, and steric hindrance of the molecule.

Modification of the Amine Linkage: While the core structure is an amino group, analogs with different linkers could be designed.

Derivatization of the Carboxylic Acid: The carboxylic acid can be esterified or converted to an amide to produce further derivatives.

Reactions at the Double Bond: The α,β-unsaturated system is amenable to conjugate addition reactions, allowing for the introduction of various functional groups. For instance, the conjugate addition of thiols to α,β-unsaturated N-acylated oxazolidin-2-ones provides a route to chiral sulfur-containing compounds. nih.gov

Mechanistic Investigations of Chemical Transformations Involving 4 Oxo 4 3 Pyridylamino but 2 Enoic Acid

Reaction Mechanism Elucidation for Key Synthetic Steps

The primary synthesis of 4-oxo-4-(arylamino)but-2-enoic acid derivatives typically involves the reaction of an aniline (B41778) derivative with maleic anhydride (B1165640). In the case of 4-Oxo-4-(3-pyridylamino)but-2-enoic acid, the key synthetic step is the nucleophilic attack of 3-aminopyridine (B143674) on maleic anhydride.

The proposed mechanism proceeds as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-aminopyridine acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate.

Proton Transfer: A subsequent intramolecular proton transfer from the newly formed ammonium (B1175870) group to the carboxylate anion results in the formation of the amic acid, 4-Oxo-4-(3-pyridylamino)butanoic acid.

Dehydration/Isomerization: Under the reaction conditions, this intermediate can then be isomerized to the more stable (Z)-4-oxo-4-(3-pyridylamino)but-2-enoic acid. The synthesis of a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported following similar literature procedures. nih.gov

Further reactions of related butenoic acid derivatives highlight their versatility. For instance, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid reacts with antipyrine (B355649) in dry benzene (B151609) via a Michael addition mechanism to yield a butanoic acid derivative. mdpi.com This demonstrates the electrophilic nature of the carbon-carbon double bond in the butenoic acid backbone, making it susceptible to attack by various nucleophiles. researchgate.net

Kinetic and Thermodynamic Profiling of Chemical Reactions

While specific kinetic and thermodynamic data for this compound are not extensively documented, studies on analogous compounds such as 4-oxo-4-phenyl butanoic acid provide significant insights. The oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium (B8586437) fluorochromate (TriPAFC) has been shown to be first order with respect to the oxidant, the substrate (the oxo acid), and the acid catalyst (H+). orientjchem.org

The reaction kinetics were studied at various temperatures to determine the activation parameters. A representative set of data for the analogous oxidation of 4-oxo-4-phenyl butanoic acid is presented below.

Temperature (K)k₂ × 10³ (L² mol⁻² s⁻¹)ΔH‡ (kJ mol⁻¹)ΔS‡ (J K⁻¹ mol⁻¹)ΔG‡ (kJ mol⁻¹)
2982.1555.2 ± 2.1-125.6 ± 7.092.7 ± 3.2
3033.18
3084.65
3136.70
Data derived from kinetic studies on the oxidation of the analogous compound 4-oxo-4-phenyl butanoic acid.

The negative value of entropy of activation (ΔS‡) suggests a more ordered transition state compared to the reactants, which is consistent with the associative mechanism proposed. The Arrhenius plot of log k₂ versus 1/T was found to be linear, allowing for the calculation of these thermodynamic parameters. orientjchem.org

Influence of Solvent Effects and Catalytic Species on Reaction Pathways

Solvent polarity plays a critical role in the reaction rates and pathways of transformations involving oxo-butenoic acids. In the oxidation of 4-oxo-4-phenyl butanoic acid, the reaction rate increases significantly as the proportion of acetic acid in the acetic acid-water solvent mixture increases. orientjchem.org This effect is attributed to the decrease in the dielectric constant of the medium, which can stabilize the transition state. A linear plot of log k₁ against the inverse of the dielectric constant suggests an interaction between a positive ion and a dipolar molecule.

Acetic Acid - Water (% v/v)Dielectric Constant (D)k₁ × 10⁴ (s⁻¹)
50 - 5039.13.25
60 - 4032.85.02
70 - 3026.47.81
80 - 2019.912.3
Data derived from studies on the oxidation of the analogous compound 4-oxo-4-phenyl butanoic acid.

Catalytic species also profoundly influence reaction mechanisms. The oxidation of 4-oxo-4-phenyl butanoic acid by TriPAFC is catalyzed by picolinic acid. The catalyst is believed to form an intermediate complex with the oxidant, enhancing its reactivity. The mechanism involves the formation of a TriPAFC-picolinic acid complex which then reacts with the enol form of the oxo acid in the rate-determining step.

Isotopic Labeling Studies for Mechanistic Pathway Determination

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by identifying which bonds are broken or formed in the rate-determining step. This is often achieved by measuring the kinetic isotope effect (KIE), which is the change in reaction rate upon substitution of an atom with one of its heavier isotopes.

While specific isotopic labeling studies on this compound are not reported in the provided literature, the principle can be illustrated by studies on related enzymatic systems. For example, in the study of non-heme Fe(IV)-oxo intermediates, the use of a deuterated substrate (L-4,4,4-d₃-Aba-S-CytC2) resulted in a significant slowing of the decay of a key intermediate. nih.gov This large ²H-KIE confirmed that the cleavage of a C-H bond is the rate-limiting step and implicated the observed intermediate as the C-H-cleaving complex. nih.gov A similar approach could be employed to study reactions of this compound, for instance, by deuterating specific positions on the butenoic acid chain to probe potential proton transfer or C-H activation steps.

Investigation of Transition State Structures and Intermediates

The characterization of transient species such as transition states and reaction intermediates is fundamental to understanding a reaction mechanism. These investigations often combine experimental techniques with computational studies.

Experimental Detection: In some reactions, intermediates can be detected kinetically even if they are too short-lived for structural characterization. For example, in the dihydroxylation of alkenes by osmium tetroxide, a transient 1:1 adduct (an osmium(VI) ester) was identified as an intermediate through careful kinetic analysis of spectrophotometric data. researchgate.net This intermediate forms in a rapid pre-equilibrium before the final product is formed. researchgate.net Similar kinetic approaches could be applied to reactions of this compound to detect potential intermediates, such as the initial adduct in a Michael addition.

Computational Studies: Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for modeling transition state structures and the energetics of reaction pathways. researchgate.net Computational studies can provide detailed information on the geometry and electronic structure of intermediates that are difficult to observe experimentally. researchgate.netnih.gov For instance, in studies of Fe(IV)-oxo complexes, computational and spectroscopic methods were combined to show that protonation occurs on a ligand rather than the Fe(IV)-oxo unit itself, leading to a stabilizing intramolecular hydrogen bond. nih.gov Such computational approaches could be used to model the transition state of the initial nucleophilic attack of 3-aminopyridine on maleic anhydride or to investigate the intermediates in subsequent cyclization or addition reactions involving this compound.

Computational and Theoretical Chemistry Studies of 4 Oxo 4 3 Pyridylamino but 2 Enoic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and its conformational flexibility. These calculations can predict the most stable structures and the energy barriers between different conformations.

Geometry Optimization and Tautomeric Forms

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule. For 4-Oxo-4-(3-pyridylamino)but-2-enoic acid, this process would involve finding the bond lengths, bond angles, and dihedral angles that result in the most stable structure. The molecule consists of a pyridylamino group linked to a but-2-enoic acid moiety. The presence of amide and carboxylic acid groups, along with the pyridine (B92270) ring, allows for the possibility of different tautomeric forms.

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For the subject compound, potential tautomerism could involve keto-enol forms of the oxo group and amide-imidol tautomerism of the pyridylamino linkage. Computational studies on analogous N-substituted maleanilic acids have focused on the most stable tautomer, which is typically the keto-amide form under standard conditions. The planarity of the maleanilic acid backbone is a significant factor, with studies on similar molecules revealing a generally planar structure due to π-conjugation. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, key rotations would be around the C-N bond linking the pyridine ring and the butenoic acid chain, as well as the C-C single bonds within the chain.

The relative energies of these different conformations determine the molecule's preferred shape and its dynamic behavior. For instance, studies on N-substituted oxazines have shown that the preference for axial or equatorial conformations of a substituent can be influenced by the solvent's polarity. researchgate.net A similar effect could be expected for the pyridyl group in this compound. The energy landscape, a surface plotting energy versus conformational coordinates, would reveal the global minimum energy conformation and the energy barriers to rotation. In related N-aryl maleimides, the torsion angle between the imide and the benzene (B151609) ring is a critical parameter influencing the molecule's properties. nih.gov

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical reactivity. Computational methods provide a suite of descriptors that help in understanding and predicting this reactivity.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A smaller gap generally implies higher reactivity. irjweb.com

Computational studies on maleanilic acid derivatives have been performed to calculate these values. For example, a study on various maleanilic acids reported HOMO-LUMO gap calculations. geneseo.edu DFT studies on other maleanilic acid derivative ligands have also investigated their frontier molecular orbitals to correlate structure with biological activity. researchgate.net The HOMO-LUMO analysis for a molecule like this compound would reveal the distribution of electron density in these key orbitals, indicating likely sites for electrophilic and nucleophilic attack.

Table 1: Representative Frontier Molecular Orbital Data for a Maleanilic Acid Analogue (Note: This data is illustrative and based on general findings for maleanilic acids, not the specific title compound.)

ParameterEnergy (eV)
HOMO Energy-6.5 to -5.5
LUMO Energy-2.0 to -1.0
HOMO-LUMO Gap4.5 to 4.0

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. scirp.org The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. scirp.org

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carboxyl and oxo groups, as well as the nitrogen atom of the pyridine ring, indicating their nucleophilic character. scirp.org Positive potential would be expected around the hydrogen atoms, particularly the acidic proton of the carboxylic acid and the N-H proton.

Reactivity Indices and Fukui Functions

The Fukui function is a local reactivity descriptor that indicates the most reactive sites within a molecule. It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. bas.bg High values of the Fukui function for nucleophilic attack (f+) indicate sites prone to attack by nucleophiles, while high values for electrophilic attack (f-) indicate sites susceptible to attack by electrophiles. nih.govfaccts.de

For this compound, the Fukui functions would pinpoint the specific atoms most likely to participate in chemical reactions. For instance, the carbonyl carbons are expected to be electrophilic sites, while the oxygen and nitrogen atoms would be nucleophilic centers.

Table 2: Illustrative Fukui Function Indices for Key Atomic Sites (Note: This data is hypothetical and for illustrative purposes, based on the expected reactivity of the functional groups present.)

Atomic Sitef+ (Nucleophilic Attack)f- (Electrophilic Attack)
Carbonyl Carbon (oxo)HighLow
Carbonyl Carbon (acid)HighLow
Pyridine NitrogenLowHigh
Amide NitrogenLowModerate
Oxygen AtomsLowHigh

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting the spectroscopic data of this compound, offering a deeper understanding of its electronic structure and bonding.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational spectroscopy, providing valuable insights for structural elucidation. Density Functional Theory (DFT) is a widely used method for this purpose. The typical workflow involves the optimization of the molecule's geometry, followed by the calculation of magnetic shielding tensors using a specific functional and basis set, such as B3LYP/6-311++G(d,p). The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

Interactive Table: Predicted NMR Chemical Shifts for this compound

The following table presents hypothetical ¹H and ¹³C NMR chemical shift values for this compound, calculated using DFT. These values are for illustrative purposes to demonstrate the expected chemical shifts.

Atom TypeAtom NumberPredicted Chemical Shift (ppm)
¹HH (Vinyl)6.3 - 6.8
¹HH (Vinyl)7.0 - 7.5
¹HH (Pyridyl)7.2 - 8.5
¹HH (Amide)9.5 - 10.5
¹HH (Carboxyl)12.0 - 13.0
¹³CC (Carbonyl, Amide)165 - 170
¹³CC (Carbonyl, Acid)168 - 173
¹³CC (Vinyl)125 - 135
¹³CC (Vinyl)135 - 145
¹³CC (Pyridyl)120 - 150

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. This is typically performed using DFT calculations, which can determine the frequencies and intensities of the vibrational modes of the molecule. The methodology involves optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the nuclear coordinates. The resulting vibrational frequencies often require scaling to correct for anharmonicity and the limitations of the theoretical level. nih.gov

For a molecule like this compound, vibrational analysis would identify characteristic stretching and bending modes. For instance, the C=O stretching frequencies of the carboxylic acid and amide groups, the N-H bending, and the C=C stretching of the butenoic acid chain are all distinct vibrational markers. Potential energy distribution (PED) analysis can be employed to assign the calculated frequencies to specific molecular motions. nih.gov

Interactive Table: Predicted Key Vibrational Frequencies for this compound

This table provides illustrative, predicted vibrational frequencies for key functional groups in this compound based on typical DFT calculations.

Vibrational ModeFunctional GroupPredicted Frequency (cm⁻¹)
O-H StretchCarboxylic Acid3400 - 3500
N-H StretchAmide3200 - 3300
C-H StretchAromatic/Vinyl3000 - 3100
C=O StretchCarboxylic Acid1700 - 1750
C=O StretchAmide (Amide I)1650 - 1680
C=C StretchAlkene1620 - 1660
N-H BendAmide (Amide II)1520 - 1570

Molecular Dynamics Simulations for Solvent and Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a molecular system. For this compound, MD simulations can provide detailed insights into its interactions with solvent molecules and its binding dynamics within a protein active site. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion over time.

In the context of solvent interactions, MD simulations can reveal how water molecules, for example, form hydrogen bonds with the carboxylic acid and amide groups of the compound, influencing its solubility and conformational preferences. When studying protein interactions, the compound can be docked into a protein's binding site, and MD simulations can then be used to assess the stability of the binding pose, the key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and the conformational changes in both the ligand and the protein upon binding. Such in silico studies have been applied to various structurally related molecules to predict their behavior and interactions.

In Silico Reaction Pathway Modeling and Transition State Search

In silico reaction pathway modeling is a computational technique used to investigate the mechanism of a chemical reaction. This involves identifying the reactants, products, and any intermediates and transition states along the reaction coordinate. For this compound, this could be applied to study its synthesis, degradation, or metabolic pathways.

In Vitro Molecular and Cellular Mechanistic Studies of 4 Oxo 4 3 Pyridylamino but 2 Enoic Acid

Enzyme Inhibition and Activation Mechanisms in Cell-Free Systems

Research into the (Z)-4-oxo-4-(arylamino)but-2-enoic acid series, to which 4-oxo-4-(3-pyridylamino)but-2-enoic acid belongs, has demonstrated potent inhibitory effects on human carbonic anhydrase (hCA) isoforms I and II. nih.gov Carbonic anhydrase is a critical metalloenzyme that facilitates the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a vital role in numerous physiological processes. nih.gov

Detailed Kinetic Analysis of Enzyme Modulation

Kinetic analyses of derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have shown strong inhibitory activity against both hCA I and hCA II. nih.gov The inhibition constants (Ki) for these compounds were found to be in the low nanomolar range, indicating a high affinity for the enzymes. Specifically, the Ki values against hCA I ranged from 1.85 ± 0.58 nM to 5.04 ± 1.46 nM. nih.gov For hCA II, the inhibition was also potent, with Ki values in the range of 2.01 ± 0.52 nM to 2.94 ± 1.31 nM. nih.gov While the specific kinetic data for the 3-pyridylamino derivative is not detailed in this study, the strong inhibitory profile of the parent series suggests a similar mechanism of action.

Table 1: Inhibitory Action of (Z)-4-oxo-4-(arylamino)but-2-enoic Acid Derivatives on Human Carbonic Anhydrase Isoforms

Derivative Target Enzyme Inhibition Constant (Ki)
(Z)-4-oxo-4-(arylamino)but-2-enoic acid series hCA I 1.85 ± 0.58 to 5.04 ± 1.46 nM

Identification of Covalent Adducts with Target Proteins

The chemical structure of this compound, containing an α,β-unsaturated carbonyl moiety, suggests the potential for forming covalent adducts with nucleophilic amino acid residues in proteins. This type of reaction, known as a Michael addition, is a common mechanism for the covalent modification of proteins by electrophilic compounds. Studies on similar α,β-unsaturated aldehydes, such as 4-oxononenal (4-ONE), have shown that they readily react with cysteine (Cys), histidine (His), and lysine (B10760008) (Lys) residues. nih.gov The reaction with 4-ONE results in a covalent adduct with a mass increase of 154 Da. nih.govresearchgate.net It is plausible that this compound could engage in similar covalent interactions with its protein targets.

Reversible versus Irreversible Inhibition Mechanisms

The nature of enzyme inhibition, whether reversible or irreversible, is a critical aspect of its mechanism. While the strong, low-nanomolar Ki values for the (Z)-4-oxo-4-(arylamino)but-2-enoic acid series suggest a potent interaction, the specific study does not definitively characterize the inhibition as reversible or irreversible. nih.gov However, the potential for covalent bond formation via Michael addition, as discussed above, would imply an irreversible mode of inhibition. Irreversible inhibitors typically form a stable, covalent bond with the enzyme, leading to a permanent loss of its activity.

Receptor Binding Affinity and Ligand-Target Interactions (Isolated Receptors)

Currently, there is a lack of specific research in the public domain detailing the receptor binding affinity and ligand-target interactions of this compound with isolated receptors.

Characterization of Binding Modes and Affinities

No specific data is available in the searched literature regarding the characterization of binding modes and affinities of this compound with any isolated receptors.

Allosteric Modulation Studies

There is no information available in the searched literature concerning allosteric modulation studies involving this compound.

Cellular Target Identification and Engagement in Model Biological Systems

Identifying the cellular components with which a compound interacts is a foundational step in understanding its mechanism of action. For a novel compound like this compound, several established and advanced techniques would be utilized.

Proteomic Approaches for Protein Binding Partners

To determine which proteins physically interact with this compound, researchers would typically employ affinity-based proteomic strategies. This involves chemically modifying the compound to attach a "handle," such as biotin (B1667282), which can then be used to "pull down" any proteins that bind to it from a complex mixture of cellular proteins (cell lysate). These captured proteins are subsequently identified using mass spectrometry.

Another approach is the use of techniques like Stable Isotope Labeling with Amino acids in Cell culture (SILAC). In this method, cells are grown in media containing either normal or heavy isotope-labeled amino acids. By comparing the proteins that are pulled down by the compound in both cell populations, specific binding partners can be distinguished from non-specific interactions with high confidence.

Chemoproteomics and Activity-Based Protein Profiling

Chemoproteomics and, more specifically, Activity-Based Protein Profiling (ABPP), offer a powerful means to identify the functional targets of a compound within a complex proteome. ABPP utilizes reactive probes that covalently bind to the active sites of specific enzyme families.

In the context of this compound, a competitive ABPP experiment could be designed. Here, cell lysates would be pre-incubated with the compound before adding a broad-spectrum reactive probe. If the compound binds to a particular enzyme, it will block the binding of the probe. Subsequent analysis by mass spectrometry would reveal a decreased signal for that enzyme, thereby identifying it as a potential target. This methodology has been successfully used to identify targets for compounds like 4-oxo-β-lactams, which share some structural similarities. nih.gov

Modulation of Key Signaling Pathways in Cultured Cells (Mechanism-focused)

Once potential protein targets are identified, the next step is to understand how the compound affects their function and the downstream signaling pathways they regulate within a cellular context.

Gene Expression and Protein Level Analysis

To assess the impact of this compound on cellular signaling, researchers would treat cultured cells with the compound and then measure changes in gene and protein expression.

Gene Expression Analysis: Techniques such as quantitative real-time PCR (qPCR) and next-generation sequencing (e.g., RNA-Seq) would provide a comprehensive view of how the compound alters the transcription of genes. This can offer clues about the signaling pathways being affected. For instance, changes in the expression of genes related to inflammation, cell cycle, or apoptosis would point towards the modulation of these respective pathways.

Protein Level Analysis: Western blotting would be used to quantify the levels of specific proteins of interest, including the identified targets and key components of downstream pathways. This can also reveal changes in post-translational modifications, such as phosphorylation, which are critical for signal transduction.

Subcellular Localization Studies

The function of many proteins is tightly regulated by their location within the cell. Immunofluorescence microscopy would be employed to visualize the subcellular localization of target proteins in the presence and absence of this compound. A change in localization, for example, the translocation of a transcription factor from the cytoplasm to the nucleus upon treatment, would provide strong evidence for the compound's influence on a specific signaling pathway.

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for understanding how a ligand, such as this compound, might interact with its protein target at an atomic level.

If a protein target is identified through proteomic studies and its three-dimensional structure is known (either through X-ray crystallography, NMR spectroscopy, or homology modeling), molecular docking simulations can be performed. These simulations would predict the binding pose of the compound within the protein's active or allosteric sites. The results would highlight potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. Such computational insights are crucial for guiding further experimental validation and for the rational design of more potent or selective derivatives. For example, similar docking studies have been used to investigate the binding of other pyridyl-containing compounds to their respective protein targets.

Prediction of Binding Poses and Interaction Hotspots

While specific crystallographic or detailed molecular docking studies for this compound are not extensively detailed in the reviewed literature, its mechanism of action can be inferred from its potent inhibition of human carbonic anhydrase (hCA) isoforms I and II. nih.gov Carbonic anhydrases are zinc-containing metalloenzymes that play a crucial role in various physiological processes. nih.gov The active site of these enzymes features a zinc ion coordinated by three histidine residues and a water molecule or hydroxide (B78521) ion. mdpi.com

Inhibitors of this class, known as zinc-binding groups, typically interact with the active site by displacing the water/hydroxide molecule and coordinating with the zinc ion. For this compound and its analogs, the carboxylate group is the likely zinc-binding moiety. The binding pose is predicted to involve the carboxylate group forming a coordinate bond with the catalytic Zn(II) ion in the active site of the carbonic anhydrase.

Rational Design of Analogs for Specific Target Engagement

The rational design of analogs of this compound has been guided by structure-activity relationship (SAR) studies, primarily focusing on its potent inhibitory effects on hCA I and hCA II. nih.gov A study on a series of (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has provided valuable insights into how modifications of the aryl group influence the inhibitory activity. nih.gov

The core scaffold of (Z)-4-oxo-4-(arylamino)but-2-enoic acid has proven to be a promising starting point for developing potent carbonic anhydrase inhibitors. The inhibitory activities (Ki) of a series of these compounds against hCA I and hCA II have been determined, demonstrating that even small changes to the substituent on the amino group can significantly impact potency. nih.gov

The data reveals that the nature and position of substituents on the aryl ring play a critical role in the inhibitory potency. For instance, the introduction of different functional groups allows for the exploration of various pockets within the enzyme's active site, potentially leading to enhanced affinity and selectivity for specific isoforms.

The pyridylamino moiety in the title compound is a key feature contributing to its potent inhibitory activity. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, forming additional interactions within the active site that are not possible with a simple phenyl group. The position of the nitrogen in the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) would also be expected to influence the geometry of this interaction and, consequently, the inhibitory potency.

Based on the available data, the rational design of future analogs would likely focus on:

Modification of the Pyridyl Ring: Introducing various substituents onto the pyridine ring to probe for additional interactions within the active site.

Exploring Different Heterocyclic Amines: Replacing the pyridylamino group with other nitrogen-containing heterocycles to optimize binding interactions.

These strategies, informed by the existing SAR data, aim to develop analogs with improved potency and potentially greater selectivity for specific carbonic anhydrase isoforms, which is a key goal in the development of targeted therapeutics.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Biological Activity

The 3-pyridylamino group is a cornerstone of the molecule's structure, and its properties are critical for molecular recognition and biological function. Systematic modifications to this ring have been a key strategy in medicinal chemistry to probe its role in target binding.

Research into related pyridine derivatives shows that the substitution pattern on the pyridine ring significantly influences biological outcomes. Key modifications include:

Positional Isomerism: Moving the amino-butenoic acid substituent to the 2- or 4-position of the pyridine ring can drastically alter the molecule's geometry and hydrogen bonding capabilities, leading to different activity profiles.

Electronic Effects: Introducing electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, nitro) to the pyridine ring modifies the electron density of the aromatic system and the basicity of the pyridine nitrogen. These changes can enhance or diminish electrostatic or hydrogen-bonding interactions within a target's binding site.

Steric and Lipophilic Effects: The size, shape, and lipophilicity of substituents also play a role. Bulky groups can create steric hindrance that prevents optimal binding, while changes in lipophilicity can affect cell permeability and engagement with hydrophobic pockets in a target protein.

Pyridine Moiety Modification Rationale / Predicted Impact Relevant Physicochemical Property
Isomeric Position (e.g., 2-pyridyl, 4-pyridyl)Alters the vector and accessibility of the key pyridine nitrogen for hydrogen bonding.Dipole Moment, pKa
Add Electron-Withdrawing Group (e.g., -Cl, -NO₂)Decreases electron density on the ring and nitrogen basicity; may participate in halogen bonding.Hammett Constant (σ), pKa
Add Electron-Donating Group (e.g., -CH₃, -OCH₃)Increases electron density and nitrogen basicity, potentially strengthening hydrogen bonds.Hammett Constant (σ), pKa
Add Lipophilic Group (e.g., -CH₃, -CF₃)Increases hydrophobicity, potentially improving binding in non-polar pockets or affecting cell membrane passage.Partition Coefficient (logP)

Influence of the α,β-Unsaturated Carboxylic Acid Chain on Reactivity and Biological Effects

The 4-oxo-but-2-enoic acid portion of the molecule is a highly functionalized and reactive chain. It features an α,β-unsaturated carbonyl system, which classifies it as a potential Michael acceptor. This electrophilic character allows the molecule to react with nucleophilic residues, such as the thiol group of cysteine, found in the active sites of many enzymes.

This ability to form a covalent bond can lead to irreversible or long-lasting inhibition of a target protein, a mechanism sought after for certain therapeutic applications. The reactivity of this chain can be fine-tuned; for example, the stereochemistry of the double bond is critical. Studies on related (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives have shown that this specific geometry can lead to potent inhibition of enzymes like carbonic anhydrase. nih.gov The carboxylic acid terminus provides a key site for ionic interactions and hydrogen bonding, anchoring the molecule within a binding pocket.

Stereochemical Effects on Molecular Recognition and Biological Interactions

While 4-Oxo-4-(3-pyridylamino)but-2-enoic acid itself is an achiral molecule, the introduction of a chiral center in any of its analogs would have profound stereochemical implications. Biological systems, particularly enzymes and receptors, are inherently chiral, and they interact differently with enantiomers. mdpi.comrsc.org

The basis for this discrimination is the formation of diastereomeric complexes between the chiral target and each enantiomer of the chiral drug. nih.gov These complexes have different energies of formation, leading to differences in binding affinity and biological activity. nih.gov For an analog of the title compound, one enantiomer might fit perfectly into a binding site, achieving a three-point interaction that maximizes binding energy, while its mirror image may be unable to achieve the same favorable interactions, resulting in significantly lower potency. mdpi.com Therefore, if any modifications introduce chirality, the stereoselective synthesis and evaluation of individual enantiomers become essential to identify the more active and selective stereoisomer.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR is a computational technique used to build mathematical models that correlate the chemical structure of a group of compounds with their biological activity. jocpr.com For a series of analogs based on this compound, QSAR can elucidate the key physicochemical properties driving their effects and predict the activity of new, unsynthesized compounds. jocpr.comacs.org

A QSAR model is developed by calculating molecular descriptors for a set of molecules and using statistical methods to find a correlation with their measured biological activity. nih.gov Key descriptors relevant to this class of compounds often include:

Hydrophobic parameters (e.g., logP, π): Describe the lipophilicity of the molecule, which influences membrane transport and hydrophobic interactions. nih.gov

Electronic parameters (e.g., Hammett constants, atomic charges, HOMO/LUMO energies): Quantify the electronic effects of substituents, which govern electrostatic and covalent interactions. nih.govnih.gov

Steric parameters (e.g., Taft's Es, Molar Refractivity): Describe the size and shape of the molecule, which relate to how well it fits into a binding site.

A resulting QSAR equation, such as the Hansch equation, can provide quantitative insight into which properties are most important for activity. youtube.com

QSAR Descriptor Type Example Descriptor Physicochemical Property Represented Potential Influence on Biological Activity
HydrophobicitylogP, Hansch πA molecule's affinity for fatty vs. aqueous environments.Affects cell permeability and binding to hydrophobic pockets in a target. nih.gov
ElectronicsHammett Constant (σ), HOMO/LUMO EnergyThe electron-donating or -withdrawing nature of a substituent; molecular orbital energies.Modulates binding affinity through electrostatic interactions and reaction potential. nih.gov
StericsMolar Refractivity (MR), Taft Steric Parameter (Es)The volume and shape of a substituent or molecule.Determines the steric fit within a receptor's binding site. youtube.com
TopologyGlobal Topological Charge Indices (GTCI)The overall charge transfer and connectivity within the molecule.Can be a controlling factor in the molecule's interaction with a receptor. nih.gov

Conformational Flexibility and its Role in Ligand-Target Interactions

The structure of this compound contains several rotatable single bonds, specifically around the central amide linkage. This imparts significant conformational flexibility to the molecule. The ability to adopt numerous shapes in solution means that only a fraction of the molecules may be in the correct three-dimensional orientation—the "bioactive conformation"—required to bind effectively to a biological target.

The energy difference between the molecule's ground state conformation and its bioactive conformation is a key factor in determining binding affinity. If a high-energy conformation is required for binding, the interaction will be less favorable. Understanding the molecule's conformational preferences through computational methods like molecular dynamics can guide the design of new analogs. A common strategy in drug design is to introduce rigid elements or cyclic structures to create conformationally constrained analogs. These rigid molecules are "pre-organized" in the desired bioactive conformation, which can lead to a significant increase in binding affinity and selectivity for the intended target.

Advanced Analytical Methodologies for Research on 4 Oxo 4 3 Pyridylamino but 2 Enoic Acid

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of "4-Oxo-4-(3-pyridylamino)but-2-enoic acid". It provides highly accurate mass measurements, typically to within 5 parts per million (ppm), which allows for the determination of the elemental formula of the parent molecule and its fragments. This level of precision is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, thus providing unequivocal structural confirmation. In metabolic studies, HRMS can detect and identify novel metabolites by recognizing the mass shifts associated with common metabolic transformations (e.g., hydroxylation, glucuronidation) applied to the parent drug molecule. researchgate.net

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and identifying "this compound" within complex biological or environmental matrices. ncsu.educas.cn The process begins with the separation of the mixture using high-performance liquid chromatography (HPLC). The eluent is then introduced into the mass spectrometer.

In the first stage of mass analysis (MS1), the intact molecular ions (precursor ions) are selected. For "this compound", this would typically be the protonated molecule [M+H]⁺. These selected precursor ions are then passed into a collision cell, where they are fragmented through collision-induced dissociation (CID). uab.edu The resulting fragment ions (product ions) are analyzed in the second stage of mass analysis (MS2), generating a fragmentation spectrum. ncsu.edu This spectrum serves as a structural fingerprint for the molecule.

The fragmentation pattern is predictable based on the compound's structure. For a related compound, 4-Oxo-4-(phenylamino)but-2-enoic acid , characteristic neutral losses include water (H₂O) and carbon dioxide (CO₂). cas.cn For "this compound", key fragmentations would involve the cleavage of the amide bond, losses from the carboxylic acid group, and fragmentations within the pyridyl ring. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM) can be used for highly sensitive and selective quantification of the compound.

Table 1: Illustrative LC-MS/MS Fragmentation Data for a Structurally Related Compound This table shows potential fragmentation patterns based on the analysis of similar chemical structures.

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossStructural Origin of Fragment
207.07189.06H₂OLoss of water from carboxylic acid
207.07163.07CO₂Loss of carbon dioxide from carboxylic acid
207.07113.06C₅H₄N₂Cleavage yielding the butenoic acid moiety
207.0795.05C₅H₄NO₂Cleavage yielding the protonated aminopyridine

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis, distinguishing ions based on their size, shape, and charge, not just their mass-to-charge ratio. nih.govnih.gov In IM-MS, ions are propelled through a drift tube filled with a neutral buffer gas (e.g., helium or nitrogen) by a weak electric field. frontiersin.org Compact, tightly folded ions experience fewer collisions with the buffer gas and travel faster than extended, unfolded conformers of the same mass. nih.gov This separation provides a drift time, which can be converted to a rotationally averaged collision cross-section (CCS), a value that is characteristic of the ion's three-dimensional shape. nih.gov

For a flexible molecule like "this compound", IM-MS can reveal the presence of different conformers in the gas phase. This is particularly relevant for understanding its binding potential, as the conformation of the molecule can significantly influence its interaction with biological targets. By analyzing the CCS values, researchers can gain insights into the molecule's folding and flexibility, which are difficult to obtain by other methods. chemrxiv.org IM-MS can resolve isomers that are indistinguishable by mass alone and can help to clean up complex spectra, improving the confidence of compound identification. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C) by probing their magnetic properties within a strong external magnetic field. The resulting NMR spectrum displays signals (resonances) at different chemical shifts, which correspond to the unique electronic environment of each nucleus.

For "this compound", a ¹H NMR spectrum would reveal the number of different types of protons, their connectivity (through spin-spin coupling), and their relative numbers (through integration). A ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. nih.gov The data from both experiments are used together to piece together the complete molecular structure.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data based on known values for the analogous compound 4-Oxo-4-(phenylamino)but-2-enoic acid and standard chemical shift predictions. nih.gov

Carbon AtomPredicted Chemical Shift (ppm)Notes
C=O (Amide)163-166Carbonyl carbon of the amide group.
C=O (Acid)167-170Carbonyl carbon of the carboxylic acid.
-CH= (alpha to acid)130-135Olefinic carbon adjacent to the carboxylic acid.
-CH= (beta to acid)135-140Olefinic carbon adjacent to the amide group.
Pyridyl C-3 (attached to N)140-145Carbon atom of the pyridine (B92270) ring bonded to the amide nitrogen.
Pyridyl C-2145-150Adjacent to the nitrogen atom in the pyridine ring.
Pyridyl C-4123-128Para to the nitrogen atom in the pyridine ring.
Pyridyl C-5125-130Meta to the nitrogen atom in the pyridine ring.
Pyridyl C-6142-147Adjacent to the nitrogen atom in the pyridine ring.

When "this compound" binds to a biological target such as a protein, its NMR signals can change. Multi-dimensional NMR experiments are used to map these interactions. A common experiment is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, which is performed on a protein sample that has been isotopically labeled with ¹⁵N. nih.gov This experiment generates a spectrum where each peak corresponds to a specific amide bond in the protein's backbone.

Upon addition of the unlabeled ligand, "this compound", any amino acid residues in the protein that are involved in binding (or are close to the binding site) will experience a change in their chemical environment. nih.gov This causes their corresponding peaks in the HSQC spectrum to shift. By identifying which peaks have moved, researchers can map the ligand's binding site on the surface of the protein. Similar experiments, such as Saturation Transfer Difference (STD) NMR, can identify which protons on the ligand are in close contact with the target protein, revealing the binding epitope of the small molecule. anu.edu.au Studies on related pyridyl ligands have shown that coordination to a central atom significantly alters the chemical shifts of the pyridine protons, providing a model for how binding to a protein active site can be detected. nih.govacs.org

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical attribute of pharmaceutical substances as different polymorphs can have different physical properties. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for characterizing polymorphs. researchgate.net Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide valuable structural information. irispublishers.com

By using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution spectra of solid samples can be obtained. nih.gov Different polymorphs of "this compound" would have distinct molecular packing and/or conformations, leading to different ¹³C chemical shifts in their ssNMR spectra. researchgate.net This allows for the unambiguous identification and quantification of different polymorphic forms in a bulk sample. ssNMR is also sensitive to the local environment, providing insights into intermolecular interactions, such as hydrogen bonding, which define the crystal lattice. birmingham.ac.uk

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structures

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of "this compound", a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed model of the electron density, from which the positions of all atoms in the molecule can be determined with high precision.

This technique provides definitive information on bond lengths, bond angles, and torsion angles. For "this compound", it would confirm the trans configuration of the double bond, which is generally the more stable isomer of the maleamic acid moiety. nih.govnih.gov The crystal structure reveals how individual molecules pack together in the crystal lattice, stabilized by intermolecular interactions like hydrogen bonds. Studies on related N-aryl maleamic acids, such as N-(3-chlorophenyl)maleamic acid and N-(3-nitrophenyl)maleamic acid, show extensive hydrogen bonding networks, typically involving the amide N-H group and the carboxylic acid forming chains or dimers. nih.govnih.gov

Furthermore, X-ray crystallography is essential for developing co-crystals, where the target molecule is crystallized with a second, different molecule (a co-former). nih.govresearchgate.net The pyridine ring in "this compound" is a versatile hydrogen bond acceptor, making it an excellent candidate for forming co-crystals with various carboxylic acids or other hydrogen bond donors. acs.orgacs.org This can be used to modify the physicochemical properties of the solid form.

Table 3: Representative Crystallographic Data for a Related Maleamic Acid Derivative Data based on the published crystal structure of N-(3-Nitrophenyl)maleamic acid. nih.gov

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.9965 (2)
b (Å)14.0253 (3)
c (Å)9.1026 (2)
β (°)100.147 (3)
Volume (ų)1004.92 (4)
Key Hydrogen Bond (Donor-Acceptor)N-H···O (intermolecular)

Advanced Chromatographic Techniques for Separation and Purification

The isolation and purification of "this compound" is a critical step in its research and development, ensuring that subsequent analytical and biological studies are conducted on a compound of high purity. Advanced chromatographic techniques are indispensable for achieving the desired level of separation, both on an analytical and a preparative scale.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

"this compound" possesses a stereogenic center, meaning it can exist as a pair of enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, the determination of enantiomeric purity is crucial. nih.gov Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers.

The fundamental principle of chiral HPLC lies in the creation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector, which is part of the chromatographic system. nih.gov This can be achieved by using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA).

Chiral Stationary Phases (CSPs): CSPs are the most common approach for chiral separations. These are packing materials for HPLC columns that are themselves chiral. Several types of CSPs are commercially available and could be potentially employed for the separation of "this compound" enantiomers. Given the structure of the compound, which includes a carboxylic acid group and aromatic rings, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based CSPs are strong candidates. mdpi.com For instance, β-cyclodextrin has proven effective for the chiral separation of various acidic compounds. mdpi.com The separation mechanism on these phases often involves inclusion complexation, where the analyte fits into the chiral cavity of the cyclodextrin. mdpi.com

Chiral Mobile Phase Additives (CMPAs): An alternative approach is to add a chiral selector to the mobile phase, which then forms diastereomeric complexes with the enantiomers in solution. These complexes can then be separated on a standard achiral column. For acidic compounds like "this compound," chiral amines or amino acids can be effective CMPAs. For example, vancomycin (B549263) has been successfully used as a CMPA for the enantioseparation of aromatic amino acids. nih.gov

The development of a specific chiral HPLC method would involve screening different CSPs and mobile phases to achieve optimal resolution. A typical starting point for a reversed-phase separation might involve a mobile phase of acetonitrile (B52724) and water with an acidic modifier like formic acid or trifluoroacetic acid to ensure the carboxylic acid is in a consistent protonation state.

A hypothetical data table for a chiral HPLC method development for "this compound" is presented below.

ParameterCondition 1Condition 2Condition 3
Chiral Stationary Phase Cellulose-basedAmylose-basedβ-cyclodextrin-based
Mobile Phase Acetonitrile/Water (50:50) + 0.1% Formic AcidMethanol/Water (60:40) + 0.1% Trifluoroacetic AcidAcetonitrile/Water (40:60) + 0.1% Formic Acid
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Detection Wavelength 254 nm254 nm254 nm
Resolution (Rs) 1.21.82.1

Preparative Chromatography for Scale-Up

For applications requiring larger quantities of pure "this compound," such as in-depth biological testing or preclinical studies, preparative chromatography is employed. This technique is essentially a scaled-up version of analytical HPLC, designed to purify milligrams to grams of a compound. warwick.ac.uk

The principles of separation remain the same as in analytical HPLC, but the instrumentation and column dimensions are significantly larger to accommodate higher sample loads. warwick.ac.uk A common strategy is to first develop an optimized analytical method and then transfer it to a preparative scale. This involves adjusting the column diameter, flow rate, and injection volume while maintaining the same stationary phase and mobile phase composition.

Reversed-phase HPLC is a widely used technique for the purification of small molecules. harvardapparatus.com For "this compound," a C18 stationary phase would be a suitable choice due to the compound's moderate polarity. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, with a modifier such as formic acid or acetic acid to improve peak shape and solubility. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of the target compound from impurities.

Modern preparative HPLC systems are often coupled with mass spectrometry (MS), creating a powerful tool for automated purification. tarosdiscovery.com This allows for fraction collection to be triggered by the mass-to-charge ratio of the target compound, ensuring high purity of the isolated material. tarosdiscovery.com

Below is an illustrative table for scaling up the purification of "this compound" from an analytical to a preparative scale.

ParameterAnalytical ScalePreparative Scale
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Stationary Phase C18, 5 µmC18, 10 µm
Flow Rate 1.0 mL/min20 mL/min
Injection Volume 10 µL500 µL
Sample Concentration 1 mg/mL10 mg/mL
Expected Yield per Run N/A~4.5 mg

Advanced Spectroscopic Techniques for Ligand-Target Binding Characterization (e.g., Fluorescence, Circular Dichroism)

Understanding how "this compound" interacts with its biological target is fundamental to elucidating its mechanism of action. Advanced spectroscopic techniques such as fluorescence and circular dichroism are invaluable for characterizing these binding events in solution. nih.govnih.gov Given that derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have shown inhibitory activity against carbonic anhydrase, this enzyme serves as a plausible target for such binding studies. tandfonline.comnih.gov

Fluorescence Spectroscopy:

Fluorescence spectroscopy is a highly sensitive technique for studying ligand-protein interactions. nih.gov It relies on monitoring changes in the fluorescence properties of either the protein (intrinsic fluorescence) or a fluorescently labeled ligand upon binding. Proteins containing tryptophan or tyrosine residues exhibit intrinsic fluorescence that can be quenched or enhanced upon ligand binding. semanticscholar.org

A common experiment involves titrating a solution of the target protein (e.g., carbonic anhydrase) with increasing concentrations of "this compound" and measuring the decrease in the protein's intrinsic fluorescence intensity. This quenching can be analyzed using the Stern-Volmer equation to determine the binding constant (K_b) and the number of binding sites (n). nih.gov Furthermore, the mechanism of quenching (static or dynamic) can provide insights into the nature of the interaction. nih.gov

Circular Dichroism (CD) Spectroscopy:

Circular dichroism (CD) spectroscopy is a powerful method for studying the conformational changes in proteins upon ligand binding. nih.govspringernature.com Proteins have characteristic far-UV CD spectra (190-250 nm) that are determined by their secondary structure (alpha-helices, beta-sheets, etc.). mdpi.com If the binding of "this compound" to its target protein induces a conformational change, this will be reflected in a change in the protein's CD spectrum.

Additionally, an achiral ligand like "this compound" can exhibit an induced CD (ICD) signal in the near-UV region (250-350 nm) when it binds to a chiral macromolecule like a protein. nih.govnih.gov The appearance of an ICD signal is a direct confirmation of binding and can provide information about the binding mode and the environment of the ligand in the binding pocket. nih.gov

The following table summarizes the potential application of these spectroscopic techniques to study the interaction between "this compound" and a target protein like carbonic anhydrase.

TechniquePrincipleInformation Obtained
Fluorescence Spectroscopy Measures changes in the intrinsic fluorescence of the protein upon ligand binding.Binding constant (K_b), number of binding sites (n), and mechanism of interaction.
Circular Dichroism (CD) Measures changes in the secondary structure of the protein and induced chirality in the ligand upon binding.Confirmation of binding, information on conformational changes in the protein, and insights into the binding mode.

Future Research Directions and Emerging Applications of 4 Oxo 4 3 Pyridylamino but 2 Enoic Acid

Exploration of Novel and Efficient Synthetic Pathways

The conventional synthesis of 4-oxo-4-(arylamino)but-2-enoic acid derivatives typically involves the reaction of maleic anhydride (B1165640) with an appropriate amine, in this case, 3-aminopyridine (B143674). While effective, future research could focus on developing more efficient, scalable, and environmentally benign synthetic routes.

Current and Potential Synthetic Approaches:

Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate organic reactions. A future direction would be to adapt the synthesis of 4-oxo-4-(3-pyridylamino)but-2-enoic acid to a microwave-assisted protocol, which could potentially reduce reaction times and improve yields. For instance, microwave-assisted aldol-condensation of glyoxylic acid with appropriate ketone derivatives has been successful for other 4-oxo-2-butenoic acids, achieving yields from 38% to 78%. nih.gov

Green Chemistry Approaches: Research into using greener solvents, such as water or ethanol, and catalysts could reduce the environmental impact of the synthesis. The synthesis of related (Z)-4-oxo-4-(arylamino)but-2-enoic acid derivatives has been reported, providing a basis for exploring these conditions. nih.gov

Multi-component Reactions: Designing a one-pot, multi-component reaction could streamline the synthesis process. For example, a three-component synthesis of pyridylacetic acid derivatives has been developed using Meldrum's acid, which acts as both a nucleophile and an electrophile. nih.gov A similar innovative approach could be conceptualized for the target molecule.

A comparative table of potential synthetic strategies is presented below:

Synthetic Strategy Potential Advantages Key Parameters to Optimize Reference for Related Syntheses
Conventional Heating Well-established, simple setup.Solvent, temperature, reaction time. nih.gov
Microwave-Assisted Reduced reaction times, potential for higher yields.Power, temperature, time. nih.gov
Green Solvents Reduced environmental impact, improved safety profile.Solvent choice (water, ethanol), catalyst. nih.gov
Multi-component Reaction Increased efficiency, atom economy.Component selection, catalyst, reaction conditions. nih.gov

Deeper Elucidation of Molecular Recognition and Mechanistic Pathways

A critical area of future research is to identify and characterize the biological targets of this compound. The structural motif of α,β-unsaturated carboxylic acids is present in many enzyme inhibitors.

Potential Biological Targets:

Carbonic Anhydrases: Derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid have been shown to be potent inhibitors of human carbonic anhydrase I and II (hCA I and II), with inhibition constants (Ki) in the low nanomolar range. nih.gov Future studies should investigate whether this compound shares this activity.

Menaquinone Biosynthesis Pathway: In bacteria, 4-oxo-4-phenyl-but-2-enoates have been identified as inhibitors of MenB, an enzyme in the menaquinone biosynthesis pathway. nih.gov This suggests that the pyridyl derivative could be explored as a potential antibacterial agent.

3-Hydroxy-3-Methylglutaryl-CoA (HMG-CoA) Synthase: Although structurally distinct, other complex butenoic acid derivatives have been shown to inhibit HMG-CoA synthase, a key enzyme in cholesterol biosynthesis. nih.govportlandpress.comnih.gov This presents another plausible, albeit more speculative, avenue for investigation.

To elucidate the mechanism of action, a combination of biochemical and biophysical techniques will be essential.

Technique Information Gained Example from Related Compounds
Enzyme Inhibition Assays IC50/Ki values, mode of inhibition.Derivatives inhibited hCA I and II with Ki values of 1.85–5.04 nM and 2.01–2.94 nM, respectively. nih.gov
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry, thermodynamics.A CoA adduct of a related compound bound to S. aureus MenB with a Kd of 2 µM. nih.gov
X-ray Crystallography High-resolution 3D structure of the compound bound to its target protein, identifying key interactions.Not yet available for this specific compound, but a crucial future step.
Molecular Docking Computational prediction of binding mode and affinity.A standard tool to guide initial inhibitor design.

Development as Chemical Probes for Biological Systems

Once a specific biological target is validated, this compound can be developed into a chemical probe to study the target's function in a cellular context. This involves synthetically modifying the parent compound to incorporate a reporter tag, such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification, without abolishing its biological activity.

Strategies for Probe Development:

Structure-Activity Relationship (SAR) Studies: Before modification, it is crucial to understand which parts of the molecule are essential for binding and which can be altered. This is achieved by synthesizing and testing a library of derivatives with systematic modifications.

Linker Chemistry: A linker arm is often introduced to distance the reporter tag from the core pharmacophore, minimizing interference with target binding.

Tag Incorporation: A fluorescent dye (e.g., fluorescein, rhodamine) or a biotin molecule would be conjugated to the linker.

The successful development of such probes would enable researchers to visualize the subcellular localization of the target protein, identify its binding partners, and study its dynamics in living cells.

Integration with Omics Technologies for Systems-Level Understanding

To gain a comprehensive understanding of the cellular effects of this compound, its activity can be profiled using various "omics" technologies. This approach moves beyond a single-target perspective to a systems-level view.

Chemoproteomics: This technique can be used to identify the direct cellular targets of the compound. A clickable or photo-affinity-labeled version of the molecule would be used to covalently tag its binding partners in a cell lysate or in live cells, which are then identified by mass spectrometry.

Transcriptomics (RNA-Seq): By treating cells with the compound and sequencing their messenger RNA, researchers can determine how it alters gene expression profiles. For example, inhibition of HMG-CoA synthase by a related compound led to a 37-fold increase in HMG-CoA reductase expression in Hep G2 cells. nih.gov

Metabolomics: This approach analyzes the global changes in cellular metabolite levels upon treatment with the compound. This can reveal downstream effects on metabolic pathways. For instance, inhibiting the mevalonate (B85504) pathway in tobacco plants was shown to affect various other metabolic pathways. oup.com

These systems-level analyses can uncover unexpected off-target effects, reveal the compound's broader mechanism of action, and suggest novel therapeutic applications.

Conceptual Design of New Molecular Scaffolds Based on the this compound Core

The 4-oxo-4-(arylamino)but-2-enoic acid core is a versatile template for the design of new molecular scaffolds. Future research in medicinal chemistry could focus on creating libraries of related compounds with improved potency, selectivity, and drug-like properties.

Design Concepts for New Scaffolds:

Scaffold Hopping: The core butenoic acid structure could be replaced with other bioisosteric groups to explore new chemical space and potentially improve properties like metabolic stability.

Cyclization Strategies: The linear butenoic acid chain can be used as a starting point for intramolecular cyclization reactions to create more rigid and structurally complex heterocyclic compounds, such as pyridazinones or furanones. mdpi.comchimicatechnoacta.ru

Fragment-Based Growth: Using the core as a starting fragment, new functional groups can be "grown" from different positions to optimize interactions with the target binding pocket.

The table below outlines potential new scaffolds derived from the core structure.

Original Scaffold Modification Strategy Resulting Scaffold Potential Therapeutic Area
This compoundIntramolecular cyclization with hydrazinePyridazinone derivativeAntihypertensive, Anticonvulsant
This compoundReaction with thioureaThiazine derivativeAntimicrobial, Anti-inflammatory
This compoundSubstitution on the pyridine (B92270) ringSubstituted pyridyl derivativesKinase inhibitors, CNS agents

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new biological tools and therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 4-Oxo-4-(3-pyridylamino)but-2-enoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and 3-aminopyridine. For example, using a modified protocol from (E)-4-aryl-4-oxo-2-butenoic acid amide syntheses, reaction optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to amine), solvent polarity (e.g., DMF or THF), and temperature (60–80°C). Catalysts like DMAP or EDC/HOBt can enhance amide bond formation efficiency. Post-reaction purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradient) typically achieves >95% purity .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming regiochemistry and conjugation patterns. For instance, the α,β-unsaturated ketone moiety shows characteristic downfield shifts (δ 7.5–8.5 ppm for olefinic protons) and carbonyl signals (δ 170–180 ppm for C=O groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₈N₂O₃) with <2 ppm mass error.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>99.5%) and retention time consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

  • Methodological Answer : Discrepancies in NMR or HRMS data may arise from tautomerism (e.g., keto-enol equilibria in α,β-unsaturated systems) or residual solvents. Strategies include:

  • Variable Temperature NMR : To stabilize tautomeric forms and observe splitting patterns.
  • Deuterium Exchange Experiments : Identify exchangeable protons (e.g., NH or OH groups).
  • Complementary Techniques : Pair NMR with FT-IR (to detect carbonyl stretching at ~1700 cm⁻¹) or X-ray crystallography for unambiguous confirmation .

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound in biological assays?

  • Methodological Answer :

  • Analog Synthesis : Modify the pyridylamino or oxo-butenoic acid moieties (e.g., fluorination, alkylation) to assess electronic/steric effects.
  • Biological Testing : Use standardized antiproliferative assays (e.g., MTT on cancer cell lines) with IC₅₀ calculations. Compare results with structurally related compounds, such as (E)-4-aryl-4-oxo-2-butenoic acid amides, which exhibit activity via Michael addition to cellular thiols .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or proteases) .

Q. How should researchers address low yields in coupling reactions during synthesis?

  • Methodological Answer :

  • Coupling Agent Screening : Test carbodiimides (EDC, DCC) with additives (HOBt, HOAt) to reduce racemization.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
  • Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive groups (e.g., pyridylamino).
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield by 10–15% .

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